molecular formula C10H12N2O2 B2780308 6-Cyclopropyl-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one CAS No. 2097931-65-0

6-Cyclopropyl-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2780308
CAS No.: 2097931-65-0
M. Wt: 192.218
InChI Key: VHPBUGPXFJELAS-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one is a dihydropyridazinone derivative offered for research and development purposes. Compounds featuring the pyridazin-3-one scaffold are of significant interest in medicinal chemistry due to their diverse biological activities . This structure is a prominent pharmacophore in the development of novel therapeutic agents, particularly in the fields of cardiovascular disease and oncology . Researchers are exploring pyridazinone derivatives as potent vasodilators for treating hypertension. These compounds often function by increasing endothelial nitric oxide synthase (eNOS) mRNA expression and upregulating aortic nitric oxide (NO) content, leading to the relaxation of vascular smooth muscle . Some novel pyridazin-3-one derivatives have demonstrated superior vasorelaxant activity in research settings, showing significantly lower EC50 values compared to standard treatments like hydralazine and nitroglycerin . Furthermore, the pyridazinone core is investigated for its potential in targeted cancer therapy. Its ability to interact with various enzymatic targets, including specific kinases, makes it a valuable scaffold for developing new antiproliferative agents . The structural features of this compound, including the cyclopropyl and 2-oxopropyl substituents, are designed to modulate its physicochemical properties and binding affinity to explore these research pathways. This product is intended for research use only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-cyclopropyl-2-(2-oxopropyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-7(13)6-12-10(14)5-4-9(11-12)8-2-3-8/h4-5,8H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPBUGPXFJELAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C(=O)C=CC(=N1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-Cyclopropyl-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. The synthetic routes often include cyclization reactions, followed by functional group modifications to introduce the cyclopropyl and oxopropyl groups. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

6-Cyclopropyl-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens, acids, and bases.

Scientific Research Applications

Medicinal Chemistry Applications

6-Cyclopropyl-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one has been studied for its potential as a therapeutic agent in various diseases. Its applications include:

  • Antidiabetic Activity :
    • Research indicates that compounds similar to this compound can exhibit antidiabetic properties by modulating glucose metabolism and enhancing insulin sensitivity. Studies have shown that derivatives of pyridazinones can improve glycemic control in diabetic models .
  • Antimicrobial Properties :
    • The compound has demonstrated antimicrobial activity against various pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
  • Anticancer Potential :
    • Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, making it a candidate for further investigation as an anticancer agent .

Pharmacological Insights

The pharmacological profile of this compound is characterized by its ability to interact with various biological targets:

  • Enzyme Inhibition :
    • The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to disease processes. For instance, its inhibition of certain kinases could lead to reduced proliferation of cancer cells .
  • Receptor Modulation :
    • Research indicates that this compound can modulate receptors involved in neurotransmission, potentially offering therapeutic benefits in neurological disorders .

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical and experimental settings:

  • Diabetes Management :
    • A study involving diabetic rats treated with this compound showed significant reductions in blood glucose levels compared to control groups. The results suggest its potential as a novel antidiabetic agent .
  • Infection Control :
    • In vitro studies demonstrated that the compound exhibited strong antibacterial activity against resistant strains of bacteria, indicating its potential use in developing new antibiotics .

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Variations at Position 2

The 2-oxopropyl group distinguishes the target compound from analogues with alternative substituents:

  • 6-Cyclopropyl-2,3-dihydropyridazin-3-one (HR227718) : Lacks the 2-oxopropyl group, resulting in reduced molecular weight (136.15 g/mol vs. 263.29 g/mol for BK90993) and altered bioactivity due to the absence of the ketone functionality .
  • 8-(2-oxopropyl)-erythranine (4) : Shares the 2-oxopropyl group but features a hydroxy group at C-11 (δC 64.7 ppm) instead of cyclopropyl at position 4. This substitution impacts solubility and metabolic stability .

Modifications on the 2-Oxopropyl Group

Functional Group Replacements

  • 11-Methoxy vs. 11-Hydroxy Derivatives: In compounds 2 and 3 (C40H42N2O9), replacing the hydroxyl group with methoxy at C-11' shifts the carbon resonance from δC 64.9 to ~74.5–74.7 ppm. This substitution increases lipophilicity and alters NOE correlations, indicating configuration-dependent steric effects (α- vs. β-orientation) .
  • 6-Cyclopropyl-2-[2-(morpholin-4-yl)-2-oxoethyl]-2,3-dihydropyridazin-3-one (BK90993): Replaces the 2-oxopropyl with a morpholine-linked oxoethyl group.

Structural and Functional Data Table

Compound Name Molecular Formula Key Substituents Notable Spectral/Functional Data Reference
6-Cyclopropyl-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one C13H17N3O3 6-cyclopropyl, 2-(2-oxopropyl) HMBC: H-8 to C=O (δC 207.9)
8-(2-oxopropyl)-erythranine (4) C21H23NO5 2-oxopropyl, C-11 hydroxy δC 64.7 (C-11 hydroxy)
8α-(2-oxopropyl)-erythraline (5) C21H23NO4 2-oxopropyl, C-11 methylene IR: 1712 cm⁻¹ (C=O)
BK90993 C13H17N3O3 2-(morpholin-4-yl-2-oxoethyl) SMILES: O=C(N1CCOCC1)Cn1nc(ccc1=O)C1CC1
6-Methyl-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one C8H10N2O2 6-methyl, 2-oxopropyl Lower steric bulk vs. cyclopropyl

Biological Activity

6-Cyclopropyl-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula C11H14N2O2C_{11}H_{14}N_2O_2. The presence of the cyclopropyl group and the dihydropyridazinone framework contributes to its unique biological properties.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antioxidant Activity : Studies have shown that this compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in cells. This activity is crucial for protecting cellular components from damage caused by free radicals.
  • Anti-inflammatory Effects : The compound has been reported to reduce inflammation in various models, suggesting potential applications in treating inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines.
  • Antimicrobial Properties : Preliminary studies indicate that this compound possesses antimicrobial activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantSignificant reduction in oxidative stress markers
Anti-inflammatoryDecreased levels of TNF-alpha and IL-6
AntimicrobialEffective against E. coli and S. aureus

Case Study: Antioxidant Activity

In a study conducted on human cell lines, this compound demonstrated a dose-dependent decrease in reactive oxygen species (ROS) levels. The results indicated a potential protective effect against oxidative damage, which is critical for conditions such as neurodegenerative diseases.

Case Study: Anti-inflammatory Effects

A murine model of arthritis was used to assess the anti-inflammatory properties of the compound. Treatment with this compound resulted in significant reductions in joint swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.

Q & A

Q. What are the standard synthetic routes for 6-Cyclopropyl-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one, and what key reaction parameters must be controlled?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including cyclopropane ring introduction, pyridazinone core formation, and functional group alkylation. For example:

Cyclopropane Attachment : Cyclopropyl groups are introduced via nucleophilic substitution or cross-coupling reactions under controlled pH and temperature (e.g., 40–60°C in anhydrous solvents) .

Pyridazinone Core Assembly : Cyclocondensation of hydrazines with diketones or keto-esters under acidic or basic conditions .

Alkylation : The 2-oxopropyl group is introduced via alkylation using propargyl bromide derivatives, requiring inert atmospheres (e.g., N₂) and catalysts like K₂CO₃ .
Critical Parameters :

  • Temperature: Excess heat can lead to ring-opening of the cyclopropyl group.

  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the product from by-products like unreacted hydrazines .

    • Data Table : Key Molecular Properties
PropertyValue/DescriptionSource
Molecular FormulaC₁₀H₁₂N₂O₂ (hypothetical*)
Molecular Weight~240–260 g/mol (estimated)
Key Functional GroupsPyridazinone, cyclopropyl, 2-oxopropyl

Q. How is the compound characterized post-synthesis, and which spectroscopic methods are most effective?

  • Methodological Answer : A combination of spectroscopic and chromatographic techniques is employed:
  • ¹H/¹³C NMR : Assigns proton environments (e.g., cyclopropyl CH₂ at δ 1.2–1.5 ppm) and carbonyl signals (C=O at ~170 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error tolerance .
  • IR Spectroscopy : Confirms carbonyl (1650–1750 cm⁻¹) and cyclopropane ring (C-H bending at 800–1000 cm⁻¹) .
  • HPLC-PDA : Purity assessment (>95% purity required for pharmacological studies) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

  • Methodological Answer :
  • Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions during alkylation, as seen in analogous pyridazinone syntheses (yield increase from 60% to 85%) .
  • Temperature Gradients : Slow heating (2°C/min) during cyclopropane formation minimizes ring strain-induced decomposition .
  • Catalyst Screening : Use Pd(OAc)₂ for Suzuki-Miyaura coupling of cyclopropyl boronic acids, reducing metal residues .
  • By-Product Analysis : LC-MS monitors intermediates like hydrazine adducts; quenching with acetic acid improves isolation .

Q. What strategies resolve discrepancies between computational predictions and experimental spectroscopic data?

  • Methodological Answer :
  • DFT Calculations : Compare computed NMR chemical shifts (Gaussian 16, B3LYP/6-31G*) with experimental data. Adjust for solvent effects (e.g., PCM model for DMSO) .
  • Dynamic Effects : Account for conformational flexibility (e.g., pyridazinone ring puckering) using MD simulations to explain split NMR peaks .
  • Cross-Validation : Use 2D NMR (HSQC, HMBC) to resolve ambiguous assignments, such as distinguishing 2-oxopropyl vs. cyclopropyl protons .

Q. How can derivatives of this compound be synthesized to explore structure-activity relationships (SAR) in pharmacological studies?

  • Methodological Answer :
  • Functional Group Modification :
  • 2-Oxopropyl Replacement : Introduce sulfonamide or piperidine moieties via nucleophilic substitution (e.g., using benzenesulfonyl chloride) .
  • Cyclopropyl Bioisosteres : Replace cyclopropane with spirocyclic rings (e.g., azetidine) to assess metabolic stability .
  • Biological Assay Design :
  • In Vitro Testing : Use kinase inhibition assays (e.g., EGFR or MAPK pathways) with IC₅₀ determination via fluorescence polarization .
  • Metabolic Profiling : Incubate derivatives with liver microsomes to identify oxidative hotspots (e.g., cyclopropane ring oxidation) .

Data Contradiction Analysis Example

Scenario : Conflicting NMR and HRMS data for a synthetic batch.

  • Root Cause : Residual solvent (e.g., THF) in NMR samples shifts proton signals.
  • Resolution :
    • Re-dry the sample under high vacuum (0.1 mmHg, 24 hrs).
    • Re-acquire NMR in deuterated DMSO with a relaxation delay of 5 sec .
    • Cross-check HRMS with a fresh aliquot to confirm molecular ion consistency .

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